N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide
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Overview
Description
N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide is a complex organic compound that features a unique structure combining a thiophene ring, a piperazine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the piperazine and pyridine groups. The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-4-(pyridin-2-yl)piperazine: Similar structure but lacks the thiophene ring.
4-methoxy-N-(4-methyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)benzamide: Similar structure but with different substitutions on the aromatic rings.
Uniqueness
N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other compounds
Properties
Molecular Formula |
C24H28N4O2S |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]thiophen-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C24H28N4O2S/c1-17-18(2)31-24(26-23(29)19-7-9-20(30-3)10-8-19)21(17)16-27-12-14-28(15-13-27)22-6-4-5-11-25-22/h4-11H,12-16H2,1-3H3,(H,26,29) |
InChI Key |
HIFNHQCEYHSGGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1CN2CCN(CC2)C3=CC=CC=N3)NC(=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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